

Application Notes and Protocols for Fabricating Keratin Films with Controlled Mechanical Properties

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Compound of Interest

Compound Name: KERATIN

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These application notes provide a comprehensive guide to fabricating **keratin** films with tunable mechanical properties for various applications, including drug delivery and tissue engineering. The protocols detailed below cover **keratin** extraction from human hair, film casting, and methods for modifying the film's mechanical characteristics through the use of plasticizers and cross-linking agents.

Introduction

Keratin, a fibrous structural protein found in hair, feathers, and wool, is a promising biopolymer for biomedical applications due to its biocompatibility, biodegradability, and natural abundance. [1][2][3][4] The ability to fabricate **keratin** into films with controlled mechanical properties is crucial for its use as a biomaterial. [5] These films can serve as scaffolds for tissue engineering, platforms for controlled drug release, and coatings for medical devices. [1][6] This document outlines detailed protocols for the extraction of **keratin** and the subsequent fabrication of films with tailored mechanical strength and flexibility.

Data Presentation: Mechanical Properties of Keratin Films

The mechanical properties of **keratin** films can be significantly altered by the addition of plasticizers and cross-linking agents. The following tables summarize the quantitative data on the tensile strength, Young's modulus, and strain at break of **keratin** films under various conditions.

Table 1: Effect of Plasticizers on the Mechanical Properties of **Keratin** Films

Plasticizer	Concentration (g/g keratin)	Tensile Strength (MPa)	Young's Modulus (MPa)	Strain at Break (%)	Source
None	0	16.6 ± 5.5	-	1.7 ± 0.2	[7]
Glycerol	0.09	2.0 ± 0.2	-	31.9 ± 4.5	[7]
Glycerol	-	-	1218 ± 80	-	[8]

Note: "-" indicates data not available in the cited source.

Table 2: Effect of Cross-linking Agents on the Mechanical Properties of **Keratin** Films

Keratin Fraction	Cross-linking Agent	Tensile Strength (MPa)	Young's Modulus (MPa)	Strain at Break (%)	Source
Low Mw	None	0.9 ± 0.1	38 ± 5	30.4 ± 5.8	[7]
Low Mw	1,4-butanediol diglycidyl ether (BDE)	1.5 ± 0.1	16 ± 4	51.0 ± 6.0	[7]
High Mw	None	-	-	-	-
High Mw	1,4-butanediol diglycidyl ether (BDE)	-	-	-	-
S-sulfo keratin	None (Compression molded at 120°C)	27.8 ± 2.9	1218 ± 80	-	[8]

Note: "-" indicates data not available in the cited source. The study on BDE cross-linking also included a high molecular weight **keratin** fraction, but specific values were not presented in a comparable format in the abstract.

Experimental Protocols

Keratin Extraction from Human Hair

This protocol is a modification of the Shindai method and is effective for extracting **keratin** from human hair.[3]

Materials:

- Human hair
- Urea

- Sodium dodecyl sulfate (SDS)
- Sodium hydroxide (NaOH)
- Distilled water
- Dialysis tubing (MWCO 12-14 kDa)
- Beakers
- Stirring hot plate
- Centrifuge

Procedure:

- Wash the human hair samples thoroughly with distilled water to remove impurities.
- Dry the washed hair in an oven at 40°C.
- Prepare a dissolution solution containing 0.8 M urea, 0.26 M SDS, and 0.4 M NaOH in 100 mL of distilled water.
- Add 10 g of the dried hair to the dissolution solution.
- Heat the mixture to 70°C with continuous stirring until the hair is completely dissolved.
- Cool the resulting **keratin** solution to room temperature.
- Transfer the solution to dialysis tubing and dialyze against distilled water for 3 days, changing the water frequently to remove residual chemicals.
- After dialysis, centrifuge the solution to remove any undissolved particles.
- The supernatant containing the purified **keratin** solution is ready for film casting.

Keratin Film Casting (Solvent Casting Method)

The solvent casting method is a simple and widely used technique for preparing **keratin** films.

[\[5\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **Keratin** solution (from Protocol 3.1)
- Plasticizer (e.g., glycerol) (optional)
- Cross-linking agent (e.g., 1,4-butanediol diglycidyl ether - BDE) (optional)
- Petri dishes or other flat casting surfaces
- Drying oven

Procedure:

- Pour a measured volume of the **keratin** solution into a petri dish.
- To incorporate a plasticizer: Add the desired amount of plasticizer (e.g., glycerol) to the **keratin** solution and mix thoroughly before casting.[\[7\]](#)[\[11\]](#)
- To incorporate a cross-linking agent: Add the desired amount of cross-linking agent (e.g., BDE) to the **keratin** solution and adjust the pH as required for the specific cross-linker before casting.[\[7\]](#)
- Place the cast solution in a drying oven at a controlled temperature (e.g., 40-60°C) for 24-72 hours, or until the film is completely dry.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Carefully peel the dried **keratin** film from the casting surface.

Characterization of Keratin Films

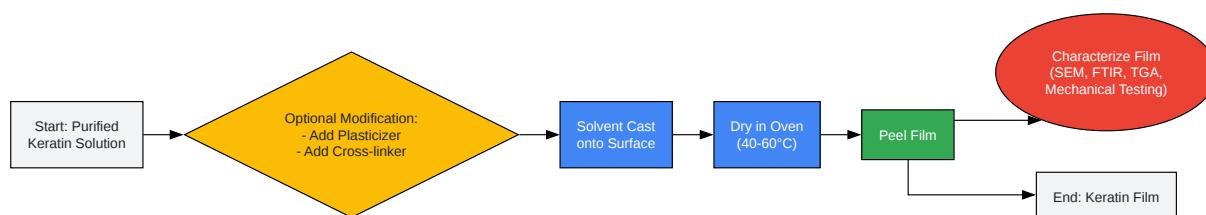
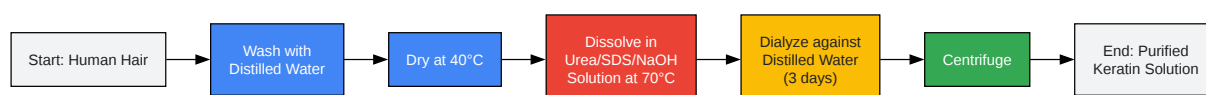
The fabricated **keratin** films should be characterized to determine their mechanical and structural properties.

- Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the films.[\[12\]](#)[\[13\]](#)

- Fourier Transform Infrared (FTIR) Spectroscopy: To analyze the secondary structure of the **keratin** protein within the film.[12][13]
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the films.[11][13]
- Mechanical Testing: Using a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.[11]

Visualizations

The following diagrams illustrate the key experimental workflows for fabricating and modifying **keratin** films.



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